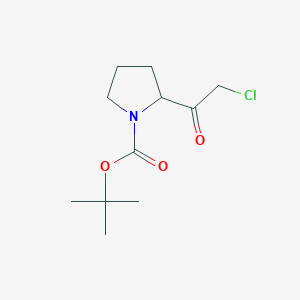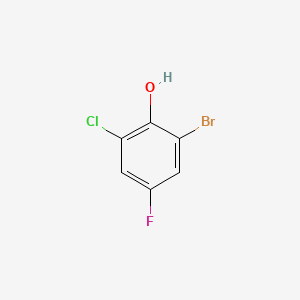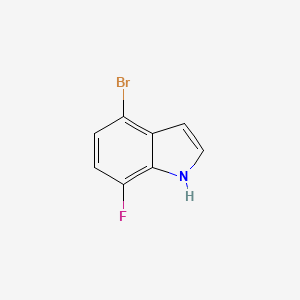
2-(2-cloroacetil)pirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
The compound of interest, Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring optimization for large-scale production. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . Another example is the large-scale preparation of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists, which involved a one-pot process with three transformations . Efficient methods have also been reported for the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are used in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . Similarly, the absolute structure of a chiral pyrrolidine derivative was determined using diffraction, CD spectroscopy, and theoretical calculations .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine leads to the formation of 2-substituted pyrrolidines . Moreover, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, which can further undergo reactions with electrophilic and nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be studied using various analytical techniques. For example, the synthesis and characterization of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . The physicochemical properties of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives were revealed through DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies .
Aplicaciones Científicas De Investigación
Investigación de la Actividad Antibacteriana
El compuesto se ha utilizado en estudios para evaluar las actividades antibacterianas contra diversas cepas bacterianas. Por ejemplo, se ha probado su eficacia contra bacterias Gram-positivas como Staphylococcus aureus y Bacillus subtilis, así como bacterias Gram-negativas como Escherichia coli y Pseudomonas aeruginosa . Esta aplicación es significativa en la búsqueda de nuevos antibióticos.
Bloque de Construcción Química
Es un valioso bloque de construcción en la química heterocíclica, utilizado para construir moléculas complejas para su posterior aplicación en química medicinal y ciencia de materiales . Su versatilidad para formar enlaces con diversos grupos funcionales lo convierte en un elemento básico en los laboratorios de química orgánica sintética.
Análisis de Seguridad y Riesgos
En el contexto de la seguridad y los riesgos, se analizan las propiedades del compuesto para garantizar un manejo y uso seguros en entornos de laboratorio. Su naturaleza potencialmente irritante para la piel exige precauciones durante las actividades de investigación y desarrollo .
Caracterización Molecular
La estructura molecular del compuesto, incluido su peso, fórmula y estereoquímica, se caracteriza para diversas aplicaciones científicas. Esta información es vital para que los investigadores comprendan su comportamiento e interacciones a nivel molecular .
Cromatografía
Por último, se puede utilizar en métodos cromatográficos para estudiar la separación de compuestos, dadas sus propiedades químicas únicas. Esto puede ser particularmente útil en química analítica para identificar y cuantificar diversas sustancias .
Propiedades
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399035 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848819-60-3 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

